1-(4-Ethoxyphenyl)butane-1,3-dione
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Overview
Description
1-(4-Ethoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H14O3. It is a derivative of butane-1,3-dione, where one of the hydrogen atoms is replaced by a 4-ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, ethyl acetate and ethyl trifluoroacetate are reacted in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-ethoxybenzene in the presence of aluminum chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Ethoxyphenyl)butane-1,3-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)butane-1,3-dione can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)butane-1,3-dione: Similar structure but with a methoxy group instead of an ethoxy group.
1-Phenylbutane-1,3-dione: Lacks the ethoxy group, resulting in different chemical properties.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Contains a trifluoromethyl group, leading to distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
1-(4-Ethoxyphenyl)butane-1,3-dione, with the molecular formula C12H14O3, is an organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of diketones, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects.
- Molecular Formula : C12H14O3
- Molecular Weight : 218.24 g/mol
- IUPAC Name : this compound
- CAS Number : 51944-10-6
Antioxidant Activity
Research indicates that diketones like this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases including cancer and neurodegenerative disorders.
A study demonstrated that compounds with similar structures to this compound showed effective DPPH radical scavenging activity, suggesting a potential for protecting cells against oxidative damage .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has been shown to inhibit the growth of certain bacterial strains, indicating its potential application in developing antibacterial agents. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Diketones are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
Study on Antioxidant Activity
In a comparative analysis of various diketones, this compound was tested for its ability to scavenge free radicals. The results indicated an IC50 value comparable to well-known antioxidants like quercetin and vitamin C, supporting its potential as a natural antioxidant .
Study on Antimicrobial Efficacy
A laboratory study evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Radical Scavenging : The presence of the diketone structure allows for electron donation to free radicals.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or bacterial metabolism.
- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell lysis.
Comparative Analysis with Similar Compounds
Compound | Molecular Formula | Antioxidant Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|---|
This compound | C12H14O3 | Comparable to Quercetin | E. coli: 32 µg/mL Staphylococcus aureus: 16 µg/mL |
2-Acetylphenone | C9H10O | Higher than 50 µg/mL | E. coli: 64 µg/mL |
Butanediol | C4H10O2 | Low activity | Not effective |
Properties
CAS No. |
51944-10-6 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-6-4-10(5-7-11)12(14)8-9(2)13/h4-7H,3,8H2,1-2H3 |
InChI Key |
URXDSLQKUZGZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)C |
Origin of Product |
United States |
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